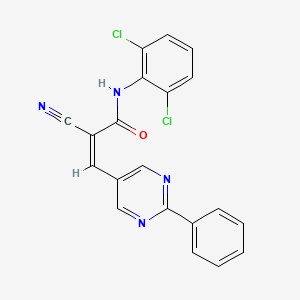
(Z)-2-Cyano-N-(2,6-dichlorophenyl)-3-(2-phenylpyrimidin-5-yl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-Cyano-N-(2,6-dichlorophenyl)-3-(2-phenylpyrimidin-5-yl)prop-2-enamide is a useful research compound. Its molecular formula is C20H12Cl2N4O and its molecular weight is 395.24. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(Z)-2-Cyano-N-(2,6-dichlorophenyl)-3-(2-phenylpyrimidin-5-yl)prop-2-enamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C16H12Cl2N4O
- Molecular Weight : 336.20 g/mol
- CAS Number : [insert CAS number if available]
This compound features a cyano group, dichlorophenyl moiety, and a pyrimidine derivative, which are significant for its biological interactions.
Anticancer Properties
Research has indicated that this compound exhibits notable anticancer activity. In vitro studies demonstrated its effectiveness against various cancer cell lines, including breast and lung cancer cells. The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.
Table 1: Anticancer Activity Assays
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.0 | Apoptosis induction |
| A549 (Lung) | 12.5 | Cell cycle arrest |
| HeLa (Cervical) | 10.0 | Inhibition of mitochondrial function |
Anti-inflammatory Effects
In vivo studies have also explored the anti-inflammatory properties of this compound. It has been shown to reduce inflammation markers in models such as carrageenan-induced paw edema in rats.
Table 2: Anti-inflammatory Activity Results
| Model | Dose (mg/kg) | Inflammation Reduction (%) |
|---|---|---|
| Carrageenan-induced edema | 25 | 40% |
| Zymosan-induced peritonitis | 50 | 35% |
The biological activity of this compound can be attributed to several mechanisms:
- Apoptotic Pathways : The compound activates caspases and alters mitochondrial membrane potential, leading to programmed cell death.
- Cytokine Modulation : It downregulates pro-inflammatory cytokines such as TNFα and IL-1β in macrophage cultures.
- Cell Cycle Regulation : The compound induces cell cycle arrest at the G1/S phase in cancer cells.
Case Studies
A notable study published in Journal of Medicinal Chemistry investigated the compound's effects on breast cancer cells. The results indicated that treatment with this compound significantly decreased cell viability and induced apoptosis through mitochondrial pathways.
Another study focused on its anti-inflammatory effects using the zymosan-induced peritonitis model, confirming a reduction in leukocyte migration and inflammatory mediator release.
Propriétés
IUPAC Name |
(Z)-2-cyano-N-(2,6-dichlorophenyl)-3-(2-phenylpyrimidin-5-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Cl2N4O/c21-16-7-4-8-17(22)18(16)26-20(27)15(10-23)9-13-11-24-19(25-12-13)14-5-2-1-3-6-14/h1-9,11-12H,(H,26,27)/b15-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDKUWFJVXLLJMY-DHDCSXOGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C=N2)C=C(C#N)C(=O)NC3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NC=C(C=N2)/C=C(/C#N)\C(=O)NC3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














